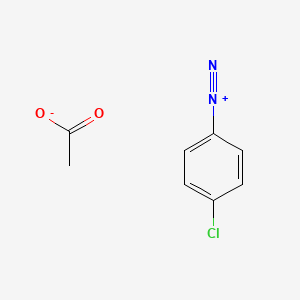

Benzenediazonium, 4-chloro-, acetate

Description

Contextualization within the Chemistry of Aryldiazonium Salts

Aryldiazonium salts are a class of organic compounds with the general formula ArN₂⁺X⁻, where Ar is an aryl group and X⁻ is an anion. These salts are characterized by the presence of a diazonium group (–N₂⁺), which is an excellent leaving group (as dinitrogen gas), making these compounds highly reactive and useful in chemical synthesis. nih.govacs.orgsci-hub.se The stability of aryldiazonium salts is considerably greater than their alkyl counterparts due to the delocalization of the positive charge over the aromatic ring. ijcrt.org

Benzenediazonium (B1195382), 4-chloro-, acetate (B1210297) fits within this class, with a 4-chlorophenyl group as the aryl substituent and acetate as the counter-ion. The properties and reactivity of this specific salt are largely dictated by the 4-chlorobenzenediazonium cation. The chloro-substituent at the para position influences the electronic properties of the aromatic ring, which in turn affects the reactivity of the diazonium group.

Historical Evolution of Aryldiazonium Salt Utilization in Organic Synthesis

The journey of aryldiazonium salts began in 1858 with their discovery by Peter Griess. ijcrt.orgresearchgate.net This discovery opened up a new chapter in organic chemistry, particularly in the synthesis of aromatic compounds. Initially, their primary application was in the burgeoning synthetic dye industry, where they were used to produce a vast array of vibrant azo dyes through azo coupling reactions. ijcrt.orgscienceinfo.com

Over time, the synthetic utility of aryldiazonium salts expanded dramatically. Landmark reactions such as the Sandmeyer reaction (1884), which allows for the replacement of the diazonium group with halides or cyanide, and the Gattermann reaction, provided chemists with powerful tools to introduce a variety of functional groups onto an aromatic ring. ijcrt.orgscienceinfo.com Further developments led to other transformations like the Gomberg-Bachmann reaction for biaryl synthesis and the Schiemann reaction for the synthesis of aryl fluorides. scienceinfo.com This historical progression has cemented the role of aryldiazonium salts as indispensable intermediates in organic synthesis. nih.govrsc.org

Significance and Research Scope of Benzenediazonium, 4-chloro-, acetate

The significance of this compound lies in its potential as a reactive intermediate. While less common than its chloride or tetrafluoroborate (B81430) counterparts, the acetate form can be generated in situ. For instance, research has shown the formation of p-chlorobenzenediazonium acetates from the corresponding N-nitrosoacetanilides. rsc.org These in situ generated species can then undergo further reactions, such as ionic displacement of the chloride ion by acetate. rsc.org

The research scope of this compound is intrinsically linked to the broader applications of the 4-chlorobenzenediazonium cation. This cation is a precursor for the synthesis of a wide range of 4-chloro-substituted aromatic compounds. Its applications span from the synthesis of agrochemicals and pharmaceuticals to the development of advanced materials. The study of different counter-ions, such as acetate, can provide insights into modulating the reactivity and solubility of the diazonium salt for specific synthetic applications.

Data Tables

Table 1: Properties of the 4-Chlorobenzenediazonium Cation

| Property | Value |

| Chemical Formula | C₆H₄ClN₂⁺ |

| IUPAC Name | 4-chlorobenzenediazonium |

| Molar Mass | 140.56 g/mol |

| Appearance | Typically a colorless crystalline solid (as a salt) |

| Stability | Generally stable at low temperatures (0-5 °C) in aqueous solution |

Note: The properties listed are for the 4-chlorobenzenediazonium cation. The bulk properties of the acetate salt may vary.

Properties

CAS No. |

50715-69-0 |

|---|---|

Molecular Formula |

C8H7ClN2O2 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

4-chlorobenzenediazonium;acetate |

InChI |

InChI=1S/C6H4ClN2.C2H4O2/c7-5-1-3-6(9-8)4-2-5;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

NDFGDOPALHUUMY-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1=CC(=CC=C1[N+]#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzenediazonium, 4 Chloro , Acetate

Conventional Synthetic Routes for Aryldiazonium Acetates

The traditional synthesis of aryldiazonium acetates, including the 4-chloro derivative, primarily relies on two well-established pathways. The most common method involves the direct diazotization of the corresponding primary aromatic amine in the presence of acetic acid.

The process begins with the dissolution or suspension of the arylamine in acetic acid, followed by the addition of a nitrosating agent at low temperatures. Sodium nitrite (B80452) is a frequently used agent, which reacts with the acid to form nitrous acid (HNO₂), the key species for the diazotization reaction. The acetic acid not only serves as the solvent and proton source but also provides the acetate (B1210297) counter-ion for the resulting diazonium salt.

An alternative, less direct route involves the in situ formation of the diazonium acetate from the decomposition of an N-nitrosoacetanilide precursor. rsc.org For the synthesis of Benzenediazonium (B1195382), 4-chloro-, acetate, this would involve the preparation of N-(4-chlorophenyl)-N-nitrosoacetamide. The gentle decomposition of this precursor, for instance by warming in an inert solvent like benzene (B151609), generates the diazonium acetate, which can then react with a co-reagent present in the mixture. rsc.org This method is particularly useful in non-aqueous conditions.

Examination of Precursor Amine Derivatization and Diazotization Conditions

The direct precursor for the synthesis of Benzenediazonium, 4-chloro-, acetate is the primary aromatic amine, 4-chloroaniline (B138754). The critical step is the diazotization reaction, where the amino group (-NH₂) is converted into the diazonium group (-N₂⁺). The conditions for this transformation must be precisely controlled to ensure high yield and prevent the decomposition of the unstable product.

The standard laboratory procedure involves dissolving 4-chloroaniline in an acidic medium, cooling the solution to between 0 and 5°C, and then adding a solution of sodium nitrite dropwise. orgsyn.orgresearchgate.net The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent the diazonium salt from decomposing, which would lead to the evolution of nitrogen gas and the formation of undesired byproducts. mpg.de While hydrochloric or sulfuric acid are commonly used, the use of acetic acid provides the desired acetate counter-ion directly.

The choice of acid, temperature, and reaction time significantly influences the outcome of the diazotization. The acid is necessary to generate the reactive nitrosating species, the nitrosonium ion (NO⁺), from nitrous acid. An excess of acid is typically used to maintain a low pH, preventing the newly formed diazonium salt from coupling with unreacted aniline (B41778) to form a triazene (B1217601). acs.orgacs.org

Table 1: Representative Diazotization Conditions for 4-Chloroaniline

| Precursor Amine | Acid Medium | Nitrosating Agent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| 4-Chloroaniline | Hydrochloric Acid (aq) | Sodium Nitrite | 0–5 | 45 min | Standard method for generating the diazonium chloride salt solution. orgsyn.org |

| 4-Chloroaniline | Acetic Acid (aq) | Sodium Nitrite | 0–5 | 30 min | Directly yields the diazonium acetate in solution. researchgate.net |

| 4-Chloroaniline | Hydrochloric Acid / Water | Nitrogen Monoxide (NO) gas | Room Temp. | 10–120 min | A less common method demonstrating the versatility of nitrosating agents. acs.orgacs.org |

| p-Nitroaniline | Sulfuric Acid | Nitrosylsulfuric Acid | -5–20 | 1–8 hours | Illustrates conditions for a related, less reactive aniline. google.com |

Advances in Green Chemistry Approaches for this compound Synthesis

Given the inherent hazards associated with solid diazonium salts, modern synthetic chemistry has focused on developing safer and more environmentally benign methods for their generation and use. mpg.demdpi.com These "green" approaches aim to minimize waste, avoid hazardous reagents, and reduce the risk of accidents.

One significant advance is the use of milder diazotizing agents as alternatives to the traditional sodium nitrite/strong acid system. Reagents like tert-butyl nitrite (TBN) and isoamyl nitrite can generate diazonium salts under less acidic, and sometimes non-aqueous, conditions. nsf.govresearchgate.net N-nitrososulfonamides have also been explored as transnitrosation agents that can form diazonium species at room temperature, avoiding the need for strict cooling. nsf.gov

Perhaps the most impactful green technology for diazonium salt synthesis is the adoption of continuous flow chemistry . In a flow reactor, small amounts of the precursor amine and the diazotizing agent are continuously mixed and reacted in a temperature-controlled coil. researchgate.net The resulting diazonium salt solution is immediately passed into a second reactor to be consumed in the subsequent reaction. This methodology offers several key advantages:

Enhanced Safety: Only a very small quantity of the unstable diazonium salt exists at any given moment, drastically reducing the risk of an explosive thermal runaway. mpg.deresearchgate.net

Precise Temperature Control: The high surface-area-to-volume ratio of the microreactor allows for superior heat management.

Improved Yield and Purity: The controlled and reproducible conditions often lead to cleaner reactions with fewer byproducts.

Recent research has also uncovered novel methods that generate diazonium salts as fleeting intermediates without any accumulation. One such protocol mimics the natural process of nitrate (B79036) reduction, using chemicals common in the fertilizer industry to achieve diazotization under significantly safer conditions than traditional methods. mpg.de

Research-Oriented Considerations for Purification and Handling Protocols

The high reactivity and thermal instability of aryldiazonium salts, including this compound, dictate stringent handling protocols. In a research context, these compounds are almost never isolated in solid form. Attempting to isolate diazonium acetates, chlorides, or nitrates can lead to violent, explosive decomposition when the solid is dried, subjected to friction, or shock. acs.org Therefore, they are prepared as cold aqueous solutions and used immediately (in situ).

Safe laboratory handling of diazonium salt solutions requires adherence to several critical rules to prevent accidents and ensure reproducible results. These protocols are essential for any researcher working with this class of compounds.

Table 2: Essential Safety and Handling Protocols for Aryldiazonium Salts

| Protocol | Rationale | Reference |

|---|---|---|

| Strict Temperature Control | Maintain reaction temperature below 5°C to prevent thermal decomposition of the diazonium salt. | mpg.deacs.org |

| Stoichiometric Reagents | Use only the required amount of sodium nitrite to avoid excess, which can lead to side reactions. | acs.org |

| Quench Excess Nitrous Acid | After diazotization, destroy any remaining nitrous acid using urea (B33335) or sulfamic acid, which convert it to N₂ gas. This is verified with starch-iodide paper. | acs.org |

| Never Isolate the Salt | Do not attempt to evaporate the solvent or precipitate the diazonium salt. Use the solution directly for the next step. | acs.org |

| Vent Reaction Vessel | Diazotization and subsequent reactions often evolve nitrogen gas, which can cause pressure buildup if the vessel is sealed. | acs.org |

| Use Appropriate Equipment | Avoid using metal spatulas for handling any solid precursors where friction could be an issue. Use plastic or glass. | acs.org |

Purification of the diazonium salt is not a standard practice. The crude solution, once any excess nitrous acid is quenched, is carried forward into the next synthetic step (e.g., a Sandmeyer reaction, azo coupling, or Meerwein arylation). The purity of the final product is then addressed at the end of the reaction sequence.

Mechanistic Investigations of Benzenediazonium, 4 Chloro , Acetate Reactivity

Elucidation of Reaction Intermediates and Transient Species Formation

The decomposition of 4-chlorobenzenediazonium acetate (B1210297) can proceed through different pathways, leading to the formation of distinct transient species and intermediates. In non-polar solvents such as benzene (B151609), in the presence of a radical scavenger, the reaction has been shown to favor an ionic mechanism.

A key study demonstrated that when 4-chlorobenzenediazonium acetate, generated in situ from N-nitroso-p-chloroacetanilide, is decomposed in benzene at 50°C in the presence of 1,1-diphenylethene as a radical suppressor, a significant product is p-hydroxybenzenediazonium chloride, isolated in 30% yield. rsc.orglookchem.com This observation points to the formation of a crucial intermediate, p-acetoxybenzenediazonium chloride . This transient species arises from an ionic displacement of the chloride ion on the benzene ring by the acetate counterion.

The formation of the final product, p-hydroxybenzenediazonium chloride, alongside acetic anhydride (B1165640) (34% yield), indicates a subsequent deacetylation of the p-acetoxybenzenediazonium chloride intermediate. rsc.orglookchem.com This step is facilitated by another acetate ion acting as a nucleophile.

In the absence of a radical scavenger, the reaction is believed to proceed, at least in part, through a homolytic pathway, which would involve the formation of the 4-chlorophenyl radical and the acetate radical . However, direct observation and characterization of these radical intermediates for this specific acetate salt are less explicitly detailed in the literature.

Influence of the Acetate Counterion on Reaction Pathways

The nature of the counterion in a diazonium salt plays a pivotal role in directing the course of its decomposition. In the case of 4-chlorobenzenediazonium acetate, the acetate ion (CH₃COO⁻) is a moderately nucleophilic species that can actively participate in the reaction, particularly when radical pathways are suppressed.

The formation of p-acetoxybenzenediazonium chloride demonstrates the direct involvement of the acetate counterion as a nucleophile, attacking the aromatic ring at the para position and displacing the chloride ion. rsc.orglookchem.com This ionic displacement is a testament to the ability of the acetate ion to promote a heterolytic reaction pathway.

The presence of the acetate counterion, therefore, establishes a competitive equilibrium between homolytic and heterolytic decomposition routes. In environments that disfavor radical formation (e.g., in the presence of radical scavengers), the nucleophilic character of the acetate ion can dominate, steering the reaction towards an ionic mechanism. Conversely, under conditions that favor homolysis, the role of the acetate ion may be less direct, potentially influencing the stability and lifetime of the initially formed radical species. The oxidizability of the counterion can also affect the rate of decomposition, with more easily oxidized counterions potentially accelerating radical formation. researchgate.net

Studies on Homolytic Cleavage Pathways and Radical Generation

While the ionic pathway for 4-chlorobenzenediazonium acetate has been elucidated under specific conditions, the homolytic cleavage of the C-N bond is a fundamental and often competing reaction pathway for aryldiazonium salts, particularly in thermal decompositions. This pathway leads to the generation of highly reactive radical species.

The primary event in the homolytic decomposition is the cleavage of the bond between the aromatic carbon and the diazo group, resulting in the formation of a 4-chlorophenyl radical (ClC₆H₄•) and the evolution of nitrogen gas (N₂).

The acetate radical (CH₃COO•) that is co-generated is unstable and can subsequently decompose to a methyl radical (•CH₃) and carbon dioxide (CO₂). These highly reactive radical species can then engage in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or addition to aromatic rings, leading to a complex mixture of products. The thermal decomposition of diazonium salts is generally considered to be a free-radical based mechanism. masterorganicchemistry.com

The dominance of this homolytic pathway is inferred from the alteration of the product distribution in the presence of radical suppressors like 1,1-diphenylethene. rsc.orglookchem.com The suppression of radical-derived products in such experiments provides strong evidence for the existence of a competing homolytic route.

Analysis of Heterolytic Cleavage Pathways and Electrophilic Species Formation

Heterolytic cleavage of the C-N bond in 4-chlorobenzenediazonium acetate results in the formation of an aryl cation, a highly electrophilic species. This pathway is often favored in more polar solvents or under conditions that stabilize the formation of ions.

The key electrophilic species generated through heterolytic cleavage is the 4-chlorophenyl cation (ClC₆H₄⁺).

This aryl cation is a potent electrophile that can be attacked by various nucleophiles present in the reaction medium. In the specific case of the decomposition in benzene with a radical scavenger, the acetate counterion acts as the primary nucleophile, leading to the formation of the p-acetoxybenzenediazonium chloride intermediate. rsc.orglookchem.com This intermediate itself contains a highly activated aromatic ring due to the diazonium group, making it susceptible to further nucleophilic attack.

The promotion of this heterolytic pathway by suppressing the competing radical mechanism underscores the fine balance between these two reaction manifolds. The generation of such electrophilic aryl cations is a cornerstone of many synthetic applications of diazonium salts, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.

Impact of Solvent Media on Reaction Mechanisms and Kinetics

The stability and decomposition mechanism of diazonium salts are known to be influenced by the solvent's polarity, nucleophilicity, and its ability to solvate ions.

| Solvent Property | Potential Impact on Reaction Mechanism and Kinetics |

| Polarity | Increasing solvent polarity is generally expected to stabilize the charged transition states involved in heterolytic cleavage, potentially accelerating this pathway and the formation of the 4-chlorophenyl cation. |

| Nucleophilicity | Nucleophilic solvents can participate directly in the reaction, acting as nucleophiles to trap the aryl cation formed during heterolytic decomposition. This can lead to the formation of solvent-derived products. For instance, in water, phenols are a common product. |

| Electron-Donating Ability | Solvents with electron-donating properties can accelerate the decomposition of diazonium salts, often by promoting a free-radical based mechanism. masterorganicchemistry.com |

For 4-chlorobenzenediazonium acetate, a non-polar solvent like benzene was used in the study that identified the ionic pathway, where the acetate counterion played the role of the nucleophile. rsc.orglookchem.com In a more polar and nucleophilic solvent, it is conceivable that the solvent molecules would compete with the acetate ion in attacking the aryl cation, leading to a different product distribution. The kinetics of the decomposition would also be expected to vary significantly with the solvent, reflecting the different energy barriers for homolytic versus heterolytic cleavage in each medium.

Reactivity Patterns and Chemical Transformations of Benzenediazonium, 4 Chloro , Acetate

Nucleophilic Aromatic Substitution Reactions Triggered by Diazonium Functionality

The diazonium group of benzenediazonium (B1195382), 4-chloro-, acetate (B1210297) can be readily displaced by a variety of nucleophiles, often with the assistance of a catalyst. These reactions provide a powerful means to introduce a diverse range of functional groups onto the aromatic ring, which would be challenging to achieve through direct substitution methods.

Sandmeyer-Type Functionalizations

The Sandmeyer reaction is a cornerstone of diazonium chemistry, enabling the substitution of the diazonium group with halides (chloro, bromo) and cyano groups, typically using the corresponding copper(I) salt as a catalyst. wikipedia.org The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While specific data for the acetate salt is not extensively documented, the reactivity is governed by the 4-chlorobenzenediazonium cation, and thus, the outcomes are analogous to those observed with the more commonly reported chloride or tetrafluoroborate (B81430) salts.

These transformations are highly valuable for the synthesis of substituted aromatic compounds. For instance, the reaction with copper(I) chloride provides a route to 1,4-dichlorobenzene, while the use of copper(I) bromide yields 1-bromo-4-chlorobenzene. Similarly, treatment with copper(I) cyanide affords 4-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.org

Table 1: Representative Sandmeyer-Type Reactions of 4-Chlorobenzenediazonium Salts

| Nucleophile Source | Product | Typical Yield (%) |

|---|---|---|

| Copper(I) chloride (CuCl) | 1,4-Dichlorobenzene | 70-80 |

| Copper(I) bromide (CuBr) | 1-Bromo-4-chlorobenzene | 75-85 |

| Copper(I) cyanide (CuCN) | 4-Chlorobenzonitrile | 60-70 |

Balz-Schiemann-Type Fluorination Reactions

The introduction of fluorine into an aromatic ring via the Balz-Schiemann reaction is a classic transformation of diazonium salts. wikipedia.org This reaction involves the thermal or photochemical decomposition of an aryldiazonium tetrafluoroborate salt, which is typically prepared by treating the corresponding diazonium salt with fluoroboric acid (HBF₄). The decomposition proceeds through an aryl cation intermediate, which then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion to yield the aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.org

In the case of benzenediazonium, 4-chloro-, acetate, it would first be converted to the more stable 4-chlorobenzenediazonium tetrafluoroborate. Subsequent heating of this salt would then produce 1-chloro-4-fluorobenzene. While yields can be variable depending on the substrate and reaction conditions, this method remains a valuable tool for the synthesis of aryl fluorides. wikipedia.org Innovations in the Balz-Schiemann reaction have explored the use of other counterions like hexafluorophosphates (PF₆⁻) to potentially improve yields. wikipedia.org

Table 2: Balz-Schiemann Fluorination of 4-Chlorobenzenediazonium Tetrafluoroborate

| Reactant | Product | Typical Yield (%) |

|---|---|---|

| 4-Chlorobenzenediazonium tetrafluoroborate | 1-Chloro-4-fluorobenzene | 50-70 |

Meerwein Arylation and Related Alkylation Reactions

The Meerwein arylation involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene. mycollegevcampus.com This reaction results in the formation of a new carbon-carbon bond and the introduction of the aryl group onto the alkene. The reaction is initiated by the reduction of the diazonium salt to an aryl radical, which then adds to the double bond of the alkene.

This compound can be effectively employed in Meerwein arylations. For example, its reaction with activated alkenes such as methyl acrylate (B77674) or acrylonitrile (B1666552) in the presence of a copper catalyst would yield the corresponding α-chloro-β-(4-chlorophenyl)propionate or α-chloro-β-(4-chlorophenyl)propionitrile, respectively. These products can subsequently undergo elimination to form the corresponding cinnamic acid derivatives. A notable example is the thermally induced carbohydroxylation of styrenes with 4-chlorophenyldiazonium tetrafluoroborate, which proceeds via a radical-polar crossover mechanism. nih.gov

Table 3: Examples of Meerwein Arylation with 4-Chlorobenzenediazonium Salts

| Alkene | Product | Typical Yield (%) |

|---|---|---|

| Styrene | 1-Chloro-2-(4-chlorophenyl)ethanol | 75 nih.gov |

| α-Methylstyrene | 2-(4-Chlorophenyl)-1-phenylpropan-2-ol | 82 nih.gov |

| 4-Methylstyrene | 1-(4-Chlorophenyl)-2-(p-tolyl)ethanol | 78 nih.gov |

Radical-Mediated Arylation and Functionalization Reactions

Beyond the copper-catalyzed reactions, the diazonium group of this compound can also be a source of aryl radicals through thermal or photochemical decomposition, or by reduction with other reagents. These aryl radicals can then participate in a variety of bond-forming reactions.

Carbon-Carbon Bond Forming Transformations

A classic example of a radical-mediated carbon-carbon bond-forming reaction involving diazonium salts is the Gomberg-Bachmann reaction. wikipedia.org This reaction allows for the synthesis of biaryls by treating a diazonium salt with an aromatic compound, often in the presence of a base. The reaction proceeds through the formation of an aryl radical from the diazonium salt, which then attacks the aromatic substrate.

For instance, the reaction of this compound with benzene (B151609) would generate the 4-chlorophenyl radical, which would then arylate the benzene ring to produce 4-chloro-1,1'-biphenyl. While the yields of the Gomberg-Bachmann reaction are often modest due to competing side reactions, it remains a straightforward method for the synthesis of unsymmetrical biaryls. wikipedia.org Intramolecular versions of this reaction, such as the Pschorr cyclization, can often provide better yields for the synthesis of polycyclic aromatic systems.

Table 4: Gomberg-Bachmann Reaction of 4-Chlorobenzenediazonium Salts

| Aromatic Substrate | Product | Typical Yield (%) |

|---|---|---|

| Benzene | 4-Chloro-1,1'-biphenyl | 20-40 wikipedia.org |

Carbon-Heteroatom Bond Forming Transformations

The 4-chlorophenyl radical generated from this compound can also be trapped by heteroatom-containing species to form new carbon-heteroatom bonds. These reactions provide access to a range of functionalized aromatic compounds.

For example, the reaction of a diazonium salt with potassium iodide is a well-established method for the synthesis of aryl iodides. This reaction is believed to proceed through a radical mechanism and does not typically require a copper catalyst. organic-chemistry.org Thus, treating this compound with potassium iodide would be expected to yield 1-chloro-4-iodobenzene.

Similarly, the introduction of a thiocyanate (B1210189) group can be achieved through a radical-mediated process. Reaction of the diazonium salt with a thiocyanate salt, such as potassium thiocyanate, can lead to the formation of 4-chlorophenyl thiocyanate. These reactions expand the synthetic utility of this compound for the creation of diverse molecular architectures.

Table 5: Radical-Mediated Carbon-Heteroatom Bond Forming Reactions

| Reagent | Product |

|---|---|

| Potassium iodide (KI) | 1-Chloro-4-iodobenzene |

| Potassium thiocyanate (KSCN) | 4-Chlorophenyl thiocyanate |

Reduction Reactions Yielding Substituted Aromatic Amines

The reduction of the diazonium group is a key transformation that avoids the more common substitution reactions where nitrogen is lost. Instead of cleaving the C–N bond, reduction of the N≡N triple bond leads to the formation of arylhydrazines. These compounds are valuable precursors, most notably in the Fischer indole (B1671886) synthesis.

The conversion of 4-chlorobenzenediazonium salts to 4-chlorophenylhydrazine (B93024) is a well-established industrial process. google.comgoogle.comwipo.int Common reducing agents for this transformation include tin(II) chloride (SnCl₂), sodium sulfite (B76179), and ammonium (B1175870) sulfite. google.comthieme-connect.denih.gov The reaction with tin(II) chloride in hydrochloric acid is a frequently cited method for preparing arylhydrazines from their corresponding diazonium salts. google.comgoogle.com Similarly, using an ammonium sulfite solution as the reducing agent provides an effective pathway to the desired hydrazine (B178648) derivative. google.com These methods first produce the hydrazine as a salt (e.g., hydrochloride), which can then be neutralized.

A typical procedure involves the initial diazotization of 4-chloroaniline (B138754) in an acidic medium, followed by the introduction of the reducing agent under controlled temperature conditions to yield the corresponding hydrazine. google.comthieme-connect.de

Table 1: Reduction of 4-Chlorobenzenediazonium Salts to 4-Chlorophenylhydrazine

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 4-Chloroaniline (diazotized) | Ammonium Sulfite | 4-Chlorophenylhydrazine hydrochloride | google.com |

Cross-Coupling Methodologies Employing this compound

The 4-chlorobenzenediazonium cation is an excellent electrophile for cross-coupling reactions. Its high reactivity allows for transformations to proceed under mild conditions, often at room temperature, which is a significant advantage over traditional aryl halide couplings.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful tools for C-C bond formation. Arenediazonium salts are highly effective coupling partners in these reactions. organic-chemistry.orgresearchgate.net

In the Suzuki-Miyaura reaction , 4-chlorobenzenediazonium salts can be coupled with various arylboronic acids to produce substituted biphenyls. These reactions can be carried out under base-free conditions, with the catalyst system often being a palladium source like Pd(0)/C or a polymer-supported N-heterocyclic carbene-palladium complex. organic-chemistry.orgresearchgate.net The high reactivity of the diazonium salt allows for chemoselective coupling, where the diazonium group reacts preferentially in substrates containing less reactive halides. researchgate.net

The Heck-Matsuda reaction involves the arylation of an alkene. 4-Chlorobenzenediazonium salts react with alkenes like methyl acrylate in the presence of a palladium catalyst. nih.govresearchgate.net These reactions can proceed under mild, base-free conditions. nih.gov The nature of the counter-ion can influence the reaction mechanism. For weakly associated anions like acetate, the reaction may proceed through a "cationic pathway," which can affect regioselectivity and efficiency. libretexts.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Diazonium Salt | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chlorobenzenediazonium tetrafluoroborate | Phenylboronic acid | Pd(0)/C | 4-Chloro-1,1'-biphenyl | researchgate.net |

The most prominent copper-catalyzed transformations of aryldiazonium salts are the Sandmeyer reactions . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org These reactions provide a pathway to introduce a variety of substituents onto the aromatic ring, including halogens (chloro, bromo), cyano, and hydroxyl groups, by reacting the diazonium salt with the corresponding copper(I) salt (CuCl, CuBr, CuCN). wikipedia.org

For this compound, a Sandmeyer reaction using copper(I) cyanide would yield 4-chlorobenzonitrile. Similarly, reaction with copper(I) bromide would produce 1-bromo-4-chlorobenzene. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org A standard laboratory procedure involves preparing the 4-chlorobenzenediazonium chloride solution and adding it to the appropriate copper(I) salt solution. orgsyn.org

Table 3: Representative Sandmeyer Reactions

| Reagent | Product | Reaction Name | Reference |

|---|---|---|---|

| Copper(I) Chloride (CuCl) | 1,4-Dichlorobenzene | Sandmeyer Chlorination | masterorganicchemistry.com |

| Copper(I) Bromide (CuBr) | 1-Bromo-4-chlorobenzene | Sandmeyer Bromination | masterorganicchemistry.com |

Metal-free C-C bond formation using aryldiazonium salts is primarily achieved through the Gomberg-Bachmann reaction . wikipedia.orgmycollegevcampus.com This reaction involves the base-promoted arylation of an aromatic solvent (like benzene or a substituted arene) with a diazonium salt. The reaction proceeds through an aryl radical intermediate generated from the diazonium salt. wikipedia.org

When this compound is decomposed in an aromatic solvent such as benzene in the presence of a base, the 4-chlorophenyl radical is generated. This radical can then attack the solvent molecule to form 4-chloro-1,1'-biphenyl. Yields in the classic Gomberg-Bachmann reaction are often modest due to competing side reactions, but the methodology provides a direct, metal-free route to biaryl compounds. wikipedia.orgmycollegevcampus.com Modifications using diazonium tetrafluoroborates with phase-transfer catalysts have been shown to improve yields. wikipedia.org

Cycloaddition Reactions and Annulation Strategies for Heterocycle Synthesis

Beyond simple substitution, the diazonium cation can participate as a reactive component in cycloaddition and annulation reactions to construct heterocyclic rings. In these transformations, the diazonium group is often retained in the final product or directs the cyclization before being eliminated.

One significant application is in the synthesis of cinnolines . The Richter synthesis involves the cyclization of an ortho-alkenyl or ortho-alkynyl arenediazonium salt. researchgate.netosi.lv For example, a diazonium salt derived from an o-aminophenyl-substituted alkyne can undergo intramolecular cyclization, where the diazonium group is attacked by the alkyne moiety, leading to the formation of the cinnoline (B1195905) ring system. researchgate.netosi.lv

Aryldiazonium salts can also be used in multicomponent reactions. A cascade annulation involving an aryldiazonium salt, a nitrile, and an alkyne can produce multiply substituted quinolines in an efficient, additive-free process. organic-chemistry.org The reaction is believed to proceed through an N-arylnitrilium salt intermediate, formed from the diazonium salt and the nitrile, which then undergoes cycloaddition with the alkyne. organic-chemistry.org

Furthermore, aryldiazonium salts can act as the 1,3-dipole component in [3+2] cycloadditions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings. researchgate.net

Table 4: Heterocycle Synthesis from Aryldiazonium Salts

| Reaction Type | Reactants | Product Heterocycle | Reference |

|---|---|---|---|

| Intramolecular Annulation | o-Alkynylarenediazonium salt | Cinnoline | researchgate.netosi.lv |

| Three-Component Cascade | Aryldiazonium salt, Nitrile, Alkyne | Quinolines | organic-chemistry.org |

Applications of Benzenediazonium, 4 Chloro , Acetate in Advanced Organic Synthesis

Strategic Utility in the Preparation of Halogenated Aromatic Scaffolds

Benzenediazonium (B1195382), 4-chloro-, acetate (B1210297) is a valuable precursor for the synthesis of various halogenated aromatic compounds through reactions that replace the diazonium group. The Sandmeyer and Gattermann reactions are cornerstone methodologies in this context, enabling the introduction of chloro, bromo, and cyano groups onto the aromatic ring.

In the Sandmeyer reaction , the diazonium salt is treated with a copper(I) halide (e.g., CuCl, CuBr) to yield the corresponding aryl halide. nih.govgoogle.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov While specific yield data for the acetate salt is not extensively documented in readily available literature, the general transformation is highly efficient for related diazonium salts.

The Gattermann reaction offers an alternative route where copper powder is used in the presence of the corresponding halogen acid (e.g., HCl, HBr). nih.govfrontiersin.orgorganicreactions.org This method, while sometimes offering lower yields than the Sandmeyer reaction, provides a useful alternative for the synthesis of aryl halides.

These reactions are particularly significant because they allow for the introduction of halogens in positions that might not be easily accessible through direct electrophilic aromatic substitution, guided by the original position of the amino group from which the diazonium salt was derived.

Table 1: Comparison of Sandmeyer and Gattermann Reactions for Halogenation

| Feature | Sandmeyer Reaction | Gattermann Reaction |

| Reagent | Copper(I) halide (e.g., CuCl, CuBr) | Copper powder and halogen acid (e.g., HCl, HBr) |

| Typical Yields | Generally higher | Often lower than Sandmeyer |

| Mechanism | Radical-nucleophilic aromatic substitution | Similar, involving radical intermediates |

Introduction of Diverse Functionalities onto Aromatic Ring Systems

The reactivity of benzenediazonium, 4-chloro-, acetate extends beyond halogenation, allowing for the introduction of a diverse range of functional groups onto the aromatic nucleus. This versatility makes it a key building block in multistep organic synthesis.

One significant application is in the Meerwein arylation , where the diazonium salt reacts with an electron-poor alkene in the presence of a metal salt catalyst. researchgate.netwikipedia.org This reaction forms a new carbon-carbon bond, leading to alkylated arene compounds. The reaction is believed to proceed through an aryl radical intermediate. researchgate.net

Furthermore, the diazonium group can be replaced by a hydroxyl group through heating in an aqueous acidic solution, providing a pathway to substituted phenols. Additionally, reaction with potassium iodide allows for the synthesis of aryl iodides, and treatment with tetrafluoroboric acid followed by heating (the Balz-Schiemann reaction) can introduce a fluorine atom.

A notable and somewhat unusual reaction involves the decomposition of p-chlorobenzenediazonium acetate in the presence of a radical chain suppressor like 1,1-diphenylethene. This promotes an ionic displacement of the chloride ion by the acetate ion, followed by deacetylation to yield p-hydroxybenzenediazonium chloride. acs.orglookchem.com This reaction highlights the nuanced reactivity of the acetate salt under specific conditions.

Role in the Construction of Complex Polycyclic Aromatic Compounds

This compound can be employed in the synthesis of biaryl compounds, which are precursors to more complex polycyclic aromatic hydrocarbons (PAHs). The Gomberg-Bachmann reaction is a classical method for this transformation, involving the reaction of a diazonium salt with another aromatic compound, often in the presence of a base. wikipedia.orglibretexts.org This reaction proceeds through an aryl radical intermediate that attacks the second aromatic ring.

While yields in the traditional Gomberg-Bachmann reaction can be modest due to competing side reactions, modern variations have improved its efficiency. wikipedia.org The use of phase-transfer catalysts or employing diazonium tetrafluoroborates are among the strategies to enhance yields. libretexts.org These biaryl coupling reactions are fundamental in constructing the core structures of many complex polycyclic systems.

Table 2: Key Reactions for Functionalization and C-C Bond Formation

| Reaction | Reagents | Product Type |

| Meerwein Arylation | Electron-poor alkene, metal salt | Alkylated arene |

| Gomberg-Bachmann Reaction | Aromatic compound, base | Biaryl |

| Hydroxylation | Water, acid, heat | Phenol |

| Iodination | Potassium iodide | Aryl iodide |

Application as an Initiator in Polymer Chemistry Research

Aryl diazonium salts, including benzenediazonium derivatives, have emerged as effective initiators in various polymerization techniques. researchgate.netacs.org They can generate aryl radicals upon thermal or electrochemical decomposition, which can then initiate free-radical polymerization. researchgate.netacs.org This method is particularly useful for surface-initiated polymerization (SIP), where a polymer film is grown from a substrate.

The process, often termed surface-electroinitiated polymerization (SEEP), involves the electrochemical reduction of the diazonium salt to form an aryl radical that covalently bonds to a conductive surface. acs.org This grafted aryl group then acts as an initiator for the polymerization of monomers from the solution, resulting in a polymer film tethered to the surface. acs.orgtandfonline.com This technique allows for the creation of functional polymer coatings with strong adhesion to the substrate. nih.govtandfonline.com

The electronic and steric characteristics of the aryl ring of the diazonium salt can influence both the initiation of the polymerization and the final attachment of the polymer to the surface priming layer. acs.org

Integration into Supramolecular Chemistry Architectures and Molecular Assemblies

The ability of diazonium salts to modify surfaces with a high degree of stability and control has made them valuable tools in supramolecular chemistry and the construction of molecular assemblies. The covalent grafting of aryl layers from diazonium salts provides a robust platform for the subsequent self-assembly of more complex structures. frontiersin.orguow.edu.au

This surface modification can be achieved on a variety of materials, including conducting and semiconducting surfaces. nih.gov The resulting aryl layer can be further functionalized to direct the assembly of supramolecular structures. For instance, the grafted layer can serve as an anchor for host molecules in host-guest chemistry or as a template for the controlled deposition of nanoparticles.

While direct examples involving this compound in the formation of complex molecular machines are not prevalent in the literature, the foundational principle of using diazonium salts to create precisely functionalized surfaces is a key enabling technology in this field. The robust covalent attachment of aryl groups provides a stable framework upon which intricate molecular architectures can be built. frontiersin.orguow.edu.au

Advanced Analytical and Spectroscopic Characterization Techniques in Research on Benzenediazonium, 4 Chloro , Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of Benzenediazonium (B1195382), 4-chloro-, acetate (B1210297) in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the molecule's atomic arrangement can be assembled.

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the diazonium group (-N₂⁺) and the chlorine atom, as well as the magnetic environment of the acetate counter-ion.

Proton (¹H) NMR: The 4-chlorobenzenediazonium cation exhibits a characteristic AA'BB' spin system for its aromatic protons due to the para-substitution pattern. The protons ortho to the strongly electron-withdrawing diazonium group (H-2, H-6) are expected to be significantly deshielded and appear at a higher chemical shift (further downfield) compared to the protons ortho to the chlorine atom (H-3, H-5). The acetate anion will show a sharp singlet for its three equivalent methyl protons, typically in the range of 1.9-2.1 ppm. illinois.edupitt.edusigmaaldrich.com

Carbon-13 (¹³C) NMR: In the ¹³C NMR spectrum, four distinct signals are expected for the aromatic carbons of the cation. The carbon atom directly attached to the diazonium group (C-1) is highly deshielded. The carbon bearing the chlorine atom (C-4) also experiences a downfield shift. The chemical shifts of the remaining aromatic carbons (C-2/C-6 and C-3/C-5) are similarly influenced by the substituents. oregonstate.edumdpi.com For the acetate anion, two signals are anticipated: one for the methyl carbon and one for the carboxylate carbon.

The following table summarizes the predicted chemical shifts for Benzenediazonium, 4-chloro-, acetate.

| Predicted NMR Chemical Shifts (δ) in ppm | ||

|---|---|---|

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C-1 | - | ~120-125 |

| C-2 / C-6 | ~8.5-8.7 (d) | ~132-134 |

| C-3 / C-5 | ~7.8-8.0 (d) | ~130-132 |

| C-4 | - | ~145-150 |

| Acetate CH₃ | ~1.9-2.1 (s) | ~20-22 |

| Acetate COO⁻ | - | ~175-178 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the 4-chlorobenzenediazonium cation, a cross-peak would be observed between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship. sdsu.edu No other correlations would be expected, as the acetate protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This technique would show clear cross-peaks connecting H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, and the acetate methyl protons to the acetate methyl carbon. This provides an unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together molecular fragments. youtube.comresearchgate.net Key expected correlations for the 4-chlorobenzenediazonium cation would include:

H-2/H-6 correlating to C-4 and C-1.

H-3/H-5 correlating to C-1. These correlations would definitively establish the connectivity of the entire aromatic ring system.

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | (H-2/H-6) ↔ (H-3/H-5) | Ortho relationship of aromatic protons |

| HSQC | (H-2/H-6) ↔ (C-2/C-6) | Direct C-H bond at positions 2 and 6 |

| (H-3/H-5) ↔ (C-3/C-5) | Direct C-H bond at positions 3 and 5 | |

| Acetate CH₃ ↔ Acetate CH₃ | Direct C-H bonds in the acetate methyl group | |

| HMBC | (H-2/H-6) → C-4, C-1 | Connectivity of C-2/C-6 to C-4 and the quaternary C-1 |

| (H-3/H-5) → C-1 | Connectivity of C-3/C-5 to the quaternary C-1 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and investigating its fragmentation patterns, which can provide valuable structural information and mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.gov For this compound, HRMS would be used to confirm the exact mass of the 4-chlorobenzenediazonium cation (C₆H₄ClN₂⁺). The calculated monoisotopic mass of this cation is 139.0063 Da. nih.govnih.gov The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Ion/Molecule | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| 4-Chlorobenzenediazonium cation | C₆H₄³⁵ClN₂⁺ | 139.0063 |

| Acetate anion | C₂H₃O₂⁻ | 59.0133 |

| Neutral Compound | C₈H₇ClN₂O₂ | 198.0196 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. nih.govnih.gov This technique is particularly useful for studying the decomposition pathways of diazonium salts. When the 4-chlorobenzenediazonium cation (m/z 139.0063) is selected and subjected to collision-induced dissociation (CID), the most likely fragmentation pathway is the loss of a neutral dinitrogen molecule (N₂), which is a highly stable leaving group. This process, known as dediazoniation, would result in the formation of a 4-chlorophenyl cation (C₆H₄Cl⁺) with a calculated m/z of 111.0002. Observing this specific neutral loss of 28.0061 Da (the mass of N₂) provides strong evidence for the presence of the diazonium functionality and offers insight into the compound's thermal or collision-induced decomposition mechanism.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the most distinctive feature in both the IR and Raman spectra is the stretching vibration of the diazonium group's nitrogen-nitrogen triple bond (νN≡N). This vibration gives rise to a very strong and sharp absorption band in the region of 2200–2300 cm⁻¹. researchgate.netacs.org This band is a definitive marker for the diazonium functionality.

Other important vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands between 1450 and 1600 cm⁻¹.

Acetate C=O stretching: A strong absorption around 1570-1610 cm⁻¹ for the carboxylate anion.

C-Cl stretching: A strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Aromatic C-H out-of-plane bending: The pattern of these bands in the 650-900 cm⁻¹ region can confirm the 1,4-disubstitution pattern of the benzene (B151609) ring.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N≡N Stretch | Diazonium (-N₂⁺) | 2200 - 2300 | Strong, Sharp |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| C=O Stretch (asymmetric) | Acetate (-COO⁻) | 1570 - 1610 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | Ar-Cl | 700 - 800 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

In the solid state, the 4-chlorobenzenediazonium cation and the acetate anion would be arranged in a regular crystalline lattice. The packing of these ions is governed by a combination of electrostatic interactions between the cationic diazonium group and the anionic acetate group, as well as weaker intermolecular forces such as van der Waals interactions and potentially hydrogen bonding involving the acetate ion. The presence of the chlorine atom on the phenyl ring can also influence the crystal packing through halogen bonding or other dipole-dipole interactions.

A hypothetical set of crystallographic parameters for this compound, based on common crystal systems for organic salts, is presented in the interactive table below. It is important to note that these are illustrative values and await experimental verification.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 920 |

| Z | 4 |

This table presents hypothetical crystallographic data for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic species or free radicals. nih.govnih.govnih.gov Since the ground state of this compound is a diamagnetic species with all electrons paired, it is EPR-silent. However, this compound can be a precursor to radical intermediates under certain conditions, such as thermal or photochemical decomposition, or in redox reactions.

The homolytic cleavage of the C-N bond in the 4-chlorobenzenediazonium cation would lead to the formation of a 4-chlorophenyl radical and dinitrogen. The 4-chlorophenyl radical, being a paramagnetic species, could be detected by EPR spectroscopy. The resulting EPR spectrum would provide a wealth of information about the radical's structure. The interaction of the unpaired electron with the magnetic moments of nearby nuclei, known as hyperfine coupling, results in a characteristic splitting pattern in the EPR spectrum.

For the 4-chlorophenyl radical, hyperfine couplings to the protons on the aromatic ring would be observed. The magnitude of these couplings is dependent on the distribution of the unpaired electron density within the radical. Additionally, coupling to the chlorine nucleus (both ³⁵Cl and ³⁷Cl isotopes have a nuclear spin of I = 3/2) could provide further structural information, although this may not always be resolved.

Due to the high reactivity and short lifetime of many free radicals, direct detection by EPR can be challenging. researchgate.net In such cases, a technique called spin trapping is often employed. nih.govresearchgate.net This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable, persistent radical adduct that is readily detectable by EPR. The hyperfine coupling constants of the spin adduct can provide information about the structure of the original, short-lived radical.

A summary of potential EPR-active species and the information that could be obtained is provided in the interactive table below.

| Radical Species | Potential Method of Generation | Information from EPR |

| 4-chlorophenyl radical | Thermal or photochemical decomposition | g-factor, hyperfine coupling constants with ¹H and ³⁵/³⁷Cl nuclei, spin density distribution |

| Spin adduct of 4-chlorophenyl radical | Reaction with a spin trap (e.g., PBN, DMPO) | g-factor, hyperfine coupling constants of the spin adduct, which are characteristic of the trapped radical |

This table outlines the potential application of EPR spectroscopy in studying radical species derived from this compound.

Theoretical and Computational Chemistry Studies of Benzenediazonium, 4 Chloro , Acetate

Ab Initio Methods for Elucidating Reaction Pathway Energetics

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are often more computationally demanding than DFT but can provide highly accurate results for reaction energetics.

For the 4-chlorobenzenediazonium cation, ab initio calculations could be employed to study the energetics of its decomposition pathways, a characteristic reaction of diazonium salts. researchgate.net This would involve calculating the potential energy surface for the dediazoniation reaction, where the molecule loses a nitrogen molecule (N₂) to form a highly reactive aryl cation.

Molecular Dynamics Simulations for Solution-Phase Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For Benzenediazonium (B1195382), 4-chloro-, acetate (B1210297), MD simulations would be invaluable for understanding its behavior in a solution, which is more representative of real-world chemical reactions.

An MD simulation would model the 4-chlorobenzenediazonium cation, the acetate anion, and a large number of solvent molecules (e.g., water). The simulation would track the trajectory of each particle based on classical mechanics and a force field that describes the interactions between them. mdpi.com

These simulations can reveal crucial information about the solvation shell around the diazonium ion, showing how solvent molecules arrange themselves and interact with the reactive ipso-carbon (the carbon atom attached to the diazonium group). acs.org This is particularly important as the composition of the solvation shell can influence the product distribution in reactions with mixed solvents. acs.orgmdpi.comnih.gov MD simulations can also provide insights into the diffusion of the ions in solution and the dynamics of ion pairing between the 4-chlorobenzenediazonium cation and the acetate anion. nih.gov

Computational Predictions of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which are essential for identifying and characterizing molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the 4-chlorobenzenediazonium cation. rsc.orgarxiv.org These frequencies correspond to the stretching and bending of chemical bonds. The predicted IR spectrum can be compared with experimental spectra to confirm the molecule's structure. A particularly strong absorption band is expected for the N≡N triple bond stretch, which is characteristic of diazonium salts.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). d-nb.infobeilstein-journals.org The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps to understand the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹³C and ¹H atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra, helping to confirm the molecular structure. oregonstate.edulibretexts.org For the 4-chlorobenzenediazonium cation, calculations would predict the chemical shifts for the different carbon and hydrogen atoms on the aromatic ring.

Emerging Research Directions and Future Perspectives on Benzenediazonium, 4 Chloro , Acetate

Integration into Flow Chemistry and Continuous Synthesis Platforms

The inherent instability and potential hazards of aryldiazonium salts, including Benzenediazonium (B1195382), 4-chloro-, acetate (B1210297), have historically limited their application on an industrial scale. researchgate.netresearchgate.netresearchgate.net These compounds are often thermally unstable and can be sensitive to shock and friction, particularly in the solid state. researchgate.netresearchgate.net Flow chemistry, or continuous flow processing, has emerged as a transformative solution to these safety and handling challenges. researchgate.net

The primary advantages of using flow chemistry for reactions involving diazonium salts include:

Enhanced Safety: Flow reactors utilize small reaction volumes at any given time, which significantly mitigates the risks associated with the accumulation of hazardous intermediates. researchgate.net The rapid loss of nitrogen gas upon decomposition can be safely managed within the confined and controlled environment of a flow system. researchgate.net

Precise Temperature Control: These systems offer superior heat transfer capabilities, allowing for precise control over reaction temperatures. This is critical for diazonium salt chemistry, which is often conducted at low temperatures (below 5°C) to prevent decomposition. researchgate.netresearchgate.net

Improved Mixing and Reactivity: The efficient mixing in microreactors leads to better reaction kinetics and higher yields. researchgate.net

Future research in this area will likely focus on developing fully automated, multi-step continuous processes that begin with the diazotization of 4-chloroaniline (B138754) and telescope the resulting Benzenediazonium, 4-chloro-, acetate into various synthetic transformations, such as cross-coupling or arylation reactions.

Table 1: Comparison of Batch vs. Flow Chemistry for Diazonium Salt Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety Profile | Higher risk due to large volumes of unstable intermediates. researchgate.net | Significantly improved safety due to small reaction volumes and containment. researchgate.net |

| Temperature Control | Challenging to maintain uniform low temperatures, risk of hotspots. | Excellent heat transfer allows for precise and uniform temperature control. researchgate.net |

| Process Scalability | Difficult and hazardous to scale up. researchgate.net | Readily scalable by extending operational time ("scaling-out"). |

| Intermediate Handling | Often requires isolation and storage of hazardous diazonium salts. | Enables in situ generation and immediate consumption, avoiding isolation. researchgate.net |

| Reaction Efficiency | Can be limited by mixing and heat transfer inefficiencies. | Enhanced reaction rates and yields due to superior mixing and control. |

Exploration of Photoredox Catalysis and Light-Mediated Transformations

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, offering mild and green pathways for chemical reactions. rsc.org Aryldiazonium salts, including 4-chloro-substituted variants, are excellent precursors for generating highly reactive aryl radicals under these conditions. rsc.orgnih.govnih.gov

The process typically involves a photocatalyst (such as ruthenium or iridium complexes, or organic dyes like Eosin Y) that absorbs visible light and enters an excited state. rsc.orgnih.gov This excited photocatalyst can then reduce the benzenediazonium cation via a single-electron transfer (SET) mechanism. rsc.org The resulting intermediate rapidly loses dinitrogen gas to form a 4-chlorophenyl radical. This radical can then engage in a wide array of bond-forming reactions.

Key emerging applications in this area include:

C-H Arylation: The generated 4-chlorophenyl radical can be used for the direct C-H arylation of arenes and heteroarenes, providing a metal-free alternative to traditional cross-coupling methods. nih.govacs.org

Addition to Alkenes and Alkynes: The radical can add across double and triple bonds, leading to the synthesis of more complex molecular scaffolds. researchgate.net

Cross-Coupling Reactions: Photoredox methods are being developed for various cross-coupling reactions, such as the synthesis of biaryls. researchgate.net

Future work is directed at expanding the scope of these light-mediated transformations, discovering new and more sustainable organic photocatalysts, and applying these methods to the synthesis of complex molecules like pharmaceuticals and materials. rsc.orgacs.org

Potential in Bio-orthogonal Chemistry and Chemical Biology Applications

The term "bio-orthogonal chemistry" refers to reactions that can occur within living systems without interfering with native biological processes. researchgate.netru.nl Due to their high reactivity and the often harsh conditions required for their generation, aryldiazonium salts are generally not considered bio-orthogonal in the classical sense. researchgate.net Their utility inside living cells is limited by their instability at physiological pH and their propensity to react non-selectively with numerous biological nucleophiles. researchgate.net

However, in the broader field of chemical biology, aryldiazonium ions are valuable for the modification of proteins. They react with the side chains of electron-rich amino acids, most notably tyrosine and histidine, to form stable azobenzene (B91143) adducts. acs.orgrsc.org This reactivity has been used for bioconjugation, such as attaching labels or other functional handles to proteins. acs.org

The most significant emerging direction in this field is the development of strategies for the controlled, in situ generation of diazonium ions from stable precursors under biological conditions. Research has focused on using "masked" diazonium ion carriers, such as triazenes. nih.govacs.org These triazene (B1217601) compounds are stable but can be designed to release the reactive aryldiazonium ion when triggered by a specific stimulus, such as UV light. nih.govacs.org This approach offers several advantages:

It avoids the direct handling of unstable diazonium salts. acs.org

It allows for spatiotemporal control over where and when the reactive species is generated.

It utilizes mild activation conditions (e.g., low-intensity UVA light) that are more compatible with biological systems. nih.gov

Future perspectives in this domain involve designing more sophisticated triazene or other precursor molecules with improved stability and biocompatibility. The goal is to develop these systems for targeted protein labeling, activity-based protein profiling, and the intracellular delivery of reactive probes, bridging the gap between traditional diazonium chemistry and true bio-orthogonal applications. nih.gov

Development of Novel Catalytic Systems for Controlled Reactivity

The reactivity of this compound can be channeled into specific pathways through the use of novel catalytic systems. While photoredox catalysis focuses on radical pathways, transition metal catalysis enables a different range of transformations.

Palladium Catalysis: Palladium catalysts are widely used to mediate cross-coupling reactions involving aryldiazonium salts. These reactions, such as the Heck-Matsuda and Suzuki-Miyaura couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions than those required for analogous reactions with aryl halides. Research continues to develop more efficient palladium catalyst systems for these transformations.

Silver Catalysis: Recent studies have explored the use of silver complexes as catalysts for C-H functionalization reactions. These systems can control the regioselectivity of carbene insertion from diazo reagents, a field related to diazonium chemistry. nih.gov The development of silver catalysts capable of directly controlling the reactivity of diazonium salts for selective C-H functionalization of alkanes is an active area of interest. nih.gov

Copper Catalysis: The classic Sandmeyer reaction utilizes copper(I) salts to convert aryldiazonium salts into aryl halides or cyanides. Modern research aims to develop more versatile and efficient copper-catalyzed reactions, expanding the scope of nucleophiles that can be introduced.

The future in this area lies in the discovery of new catalysts that can precisely control the reactivity of the 4-chlorobenzenediazonium cation, allowing chemists to select between radical, cationic, or organometallic pathways to achieve desired synthetic outcomes with high selectivity and efficiency.

Table 2: Catalytic Approaches for Aryldiazonium Salt Transformations

| Catalysis Type | Intermediate | Typical Reactions | Research Focus |

|---|---|---|---|

| Photoredox Catalysis | Aryl Radical rsc.org | C-H Arylation, Alkene/Alkyne Addition researchgate.netnih.gov | Development of metal-free organic photocatalysts, expanding reaction scope. rsc.org |

| Palladium Catalysis | Organopalladium species | Heck-Matsuda, Suzuki, and other cross-couplings. | Improving catalyst efficiency and reaction conditions. |

| Copper Catalysis | Aryl Radical / Organocopper | Sandmeyer reactions (halogenation, cyanation). | Expanding the scope of nucleophiles and improving catalytic turnover. |

| Silver Catalysis | Metal Carbene (from related diazo compounds) nih.gov | C-H Functionalization, Carbene Insertion. nih.gov | Directing regioselectivity in C-H functionalization. nih.gov |

Considerations for Sustainable and Green Chemical Synthesis Methodologies

Promoting green and sustainable chemistry is a critical goal for modern science. For aryldiazonium salts, this involves addressing both the synthesis of the compounds and their subsequent use.

Traditionally, the diazotization of anilines requires nitrous acid (generated from sodium nitrite (B80452) and a strong mineral acid) at temperatures below 5°C. acs.org This process has several drawbacks from a green chemistry perspective, including the use of strong acids and the strict temperature requirement, which is energy-intensive on a large scale. researchgate.netacs.org Recent breakthroughs have demonstrated alternative, safer synthesis methods. For instance, a new method mimics the natural process of nitrate (B79036) reduction in plants, avoiding the need for strong acids and low temperatures and preventing the accumulation of large concentrations of the hazardous diazonium salt. acs.org

Key principles of green chemistry being applied to diazonium salt synthesis include:

Accident Prevention: Using continuous flow synthesis to minimize the risk of explosion. researchgate.net

Safer Solvents and Auxiliaries: Developing synthesis protocols that work in aqueous media or greener organic solvents.

Energy Efficiency: Creating synthetic routes that can be performed at ambient temperature, reducing energy consumption. acs.org

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.

Future research will continue to seek novel, bio-inspired synthetic routes and integrate sustainable practices like flow chemistry to make the production and use of this compound and other aryldiazonium salts safer, more efficient, and environmentally benign.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-chloro-benzenediazonium acetate in laboratory settings?

- Methodology :

- Begin with diazotization of 4-chloroaniline using sodium nitrite (NaNO₂) under acidic conditions (e.g., glacial acetic acid) at 0–5°C to prevent premature decomposition .

- Stabilize the diazonium intermediate by forming the acetate salt via reaction with acetic acid or sodium acetate.

- Monitor reaction progress using thin-layer chromatography (TLC) or UV-Vis spectroscopy to confirm diazonium formation.

- Isolate the product via vacuum filtration and store at –20°C in amber vials to minimize photolytic degradation .

Q. Which analytical techniques are most effective for characterizing 4-chloro-benzenediazonium acetate?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the aromatic substitution pattern and acetate counterion presence.

- FT-IR : Identify characteristic N≡N stretching (~2100 cm⁻¹) and acetate C=O (~1700 cm⁻¹) bands .

- HPLC-MS : Quantify purity and detect decomposition products (e.g., phenol derivatives) under controlled pH conditions .

Q. How should researchers handle and store 4-chloro-benzenediazonium acetate to ensure stability?

- Methodology :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to mitigate thermal and photolytic decomposition .

- Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., dry ethanol) during synthesis.

- Conduct stability assays via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to assess degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in arylations involving 4-chloro-benzenediazonium acetate?

- Methodology :

- Employ density functional theory (DFT) calculations to model the Cu(I)/Cu(III) redox cycle during C–N coupling reactions .

- Use kinetic isotope effects (KIE) and trapping experiments (e.g., with TEMPO) to identify radical intermediates in ligand-free conditions .

- Compare catalytic efficiency with alternative diazonium salts (e.g., chloride vs. acetate) using turnover frequency (TOF) measurements .

Q. How does the counterion (acetate vs. chloride) influence the reactivity of 4-chloro-benzenediazonium salts in Sandmeyer-type reactions?

- Methodology :

- Conduct comparative kinetic studies using iodobenzene synthesis as a model reaction.

- Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (25–60°C) and solvent polarities (e.g., DMF vs. water) .

- Analyze counterion effects on solubility and transition-state stabilization using Hammett plots or linear free-energy relationships (LFER) .

Q. What decomposition pathways dominate under thermal or photolytic stress, and how can they be analytically resolved?

- Methodology :

- Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products (e.g., nitrogen gas, chloro-phenol derivatives) .

- Use time-resolved Raman spectroscopy to track real-time structural changes during photolysis .

- Compare pathways in protic vs. aprotic solvents to elucidate solvent-mediated degradation mechanisms .

Q. What solvent systems optimize the stability and reactivity of 4-chloro-benzenediazonium acetate in heterocyclic coupling reactions?

- Methodology :

- Screen solvents (e.g., DMSO, THF, ethanol) for dielectric constant and hydrogen-bonding capacity using conductivity measurements .

- Evaluate solvent effects on reaction yields in Heck-Matsuda or Ullmann-type couplings via Design of Experiments (DoE) .

- Correlate solvent polarity with diazonium salt half-life using Arrhenius plots under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.